![molecular formula C21H29ClN4O3S B4391920 1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4391920.png)
1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine" often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for this exact compound were not directly found, related research on pyrazole and piperazine derivatives provides insights into common synthetic strategies, including nucleophilic substitution reactions, cyclocondensation, and modifications of existing functional groups to achieve the desired structural motifs (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). These techniques provide detailed insights into the compound's geometry, electronic structure, and intermolecular interactions. For instance, similar compounds have been studied to reveal weak intramolecular interactions and specific molecular conformations that influence their chemical reactivity and physical properties (Şahin, İ. Özkan, M. Köksal, & Ş. Işık, 2012).
Chemical Reactions and Properties
The chemical reactivity of "1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine" is likely influenced by the presence of functional groups such as the pyrazole ring, sulfonyl group, and piperazine moiety. These groups can undergo various chemical reactions, including nucleophilic attack, electrophilic substitution, and redox reactions, contributing to the compound's utility in synthetic chemistry and potential biological activity (Mekky, S. Sanad, 2020).
Mechanism of Action
Target of Action
The compound “1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania and Plasmodium species .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that it interferes with essential biochemical pathways inLeishmania and Plasmodium species, disrupting their life cycle and preventing their proliferation .
Result of Action
The result of the compound’s action is the inhibition of Leishmania and Plasmodium species, leading to their death and the alleviation of the diseases they cause . This is evidenced by the superior antipromastigote activity of similar pyrazole derivatives .
properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN4O3S/c1-14-6-7-19(12-15(14)2)30(28,29)25-10-8-24(9-11-25)20(27)13-16(3)26-18(5)21(22)17(4)23-26/h6-7,12,16H,8-11,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXYHFQRDLWOTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=C(C(=N3)C)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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